molecular formula C7H7ClN2O3 B1417260 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one CAS No. 154011-05-9

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B1417260
CAS No.: 154011-05-9
M. Wt: 202.59 g/mol
InChI Key: NMMWOVAAYDTBRE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a chloroethyl group and a nitro group attached to a dihydropyridinone ring

Scientific Research Applications

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA repair enzymes, leading to the formation of DNA interstrand cross-links . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cell lines, leading to cell death . Additionally, it has been found to alter the expression of genes involved in DNA repair and apoptosis, further highlighting its impact on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and proteins. It exerts its effects by forming covalent bonds with DNA, leading to the inhibition of DNA replication and transcription . This compound also inhibits specific enzymes involved in DNA repair, thereby enhancing its cytotoxic effects. These molecular interactions are critical for understanding the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its cytotoxic effects . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Additionally, high doses of the compound have been associated with increased toxicity and adverse effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one typically involves the nitration of a suitable precursor followed by the introduction of the chloroethyl group. One common method involves the nitration of 1,2-dihydropyridin-2-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with 2-chloroethylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, basic or acidic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:

    Reduction: 1-(2-Aminoethyl)-5-nitro-1,2-dihydropyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA and proteins, leading to cytotoxic effects. This mechanism is similar to that of other nitro compounds used in chemotherapy. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Used in chemotherapy, similar alkylating mechanism.

    Bis(2-chloroethyl) sulfide (Mustard gas): A potent alkylating agent with a similar chloroethyl group.

    2-Chloroethylamine hydrochloride: A simpler compound with similar reactivity.

Uniqueness: 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both a nitro group and a chloroethyl group on a dihydropyridinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c8-3-4-9-5-6(10(12)13)1-2-7(9)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWOVAAYDTBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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